molecular formula C5H13N3O2 B1599543 1-(2,2-Dimethoxyethyl)guanidine CAS No. 52737-38-9

1-(2,2-Dimethoxyethyl)guanidine

Cat. No.: B1599543
CAS No.: 52737-38-9
M. Wt: 147.18 g/mol
InChI Key: BKEQOIBLBUCKRZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)guanidine is an organic compound with the molecular formula C5H13N3O2 It is characterized by the presence of a guanidine group attached to a 2,2-dimethoxyethyl moiety

Mechanism of Action

Target of Action

1-(2,2-Dimethoxyethyl)guanidine is a guanidine derivative. Guanidine compounds, such as guanethidine, are known to act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Mode of Action

The mode of action of guanidine compounds involves the inhibition or interference with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . This results in a decrease in the release of norepinephrine, leading to a reduction in the response of the effector cells to sympathetic stimulation .

Biochemical Pathways

Guanidine compounds are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Pharmacokinetics

The molecular weight of this compound is 14718 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Guanidinium-rich scaffolds are known to facilitate cellular translocation and delivery of bioactive cargos through biological barriers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of guanidine compounds . For instance, the production of guanidine alkaloids by the Mediterranean Sponge Crambe crambe showed a clear influence of the seasons and to a lesser extent of the geography . No effect of depth or farming was observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethoxyethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction typically proceeds as follows:

    Step 1: Guanidine is dissolved in a suitable solvent such as ethanol or methanol.

    Step 2: 2,2-Dimethoxyethanol is added to the solution.

    Step 3: The mixture is heated under reflux conditions for several hours.

    Step 4: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethoxyethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized guanidines.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(2,2-Dimethoxyethyl)urea: Similar in structure but contains a urea group instead of a guanidine group.

    1-(2,2-Dimethoxyethyl)thiourea: Contains a thiourea group, offering different reactivity and applications.

    1-(2,2-Dimethoxyethyl)amidine: Features an amidine group, which affects its chemical properties and uses.

Uniqueness: 1-(2,2-Dimethoxyethyl)guanidine is unique due to its specific combination of the guanidine group with the 2,2-dimethoxyethyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQOIBLBUCKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428332
Record name 1-(2,2-dimethoxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52737-38-9
Record name 1-(2,2-dimethoxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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